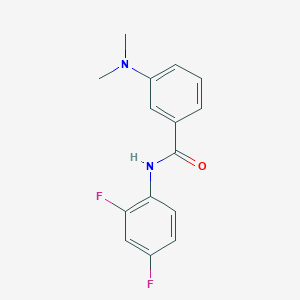![molecular formula C16H13BrN2O5 B3512098 Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate](/img/structure/B3512098.png)
Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate
Overview
Description
Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate is a complex organic compound with the molecular formula C16H13BrN2O5 and a molecular weight of 393.196 g/mol This compound is known for its unique structural features, which include a brominated aniline moiety and a nitrobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate typically involves the reaction of 4-bromo-3-methylaniline with methyl 3,5-dinitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Coupling: Boronic acids or esters with a palladium catalyst under mild conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl 3-[(4-amino-3-methylanilino)carbonyl]-5-nitrobenzoate.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The brominated aniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitrobenzoate ester group may also play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate
- Methyl 3-[(3-bromoanilino)carbonyl]-5-nitrobenzoate
- Methyl 3-[(2,3-dichloroanilino)carbonyl]-5-nitrobenzoate
Uniqueness
Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate is unique due to the specific positioning of the bromine and methyl groups on the aniline moiety, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
methyl 3-[(4-bromo-3-methylphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c1-9-5-12(3-4-14(9)17)18-15(20)10-6-11(16(21)24-2)8-13(7-10)19(22)23/h3-8H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTDUNUFPADAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide](/img/structure/B3512029.png)
![7-methyl-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3512036.png)
![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B3512042.png)
![1-(4-chlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3512047.png)
![4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B3512049.png)
![dimethyl 5-[(4-tert-butylbenzoyl)amino]isophthalate](/img/structure/B3512051.png)

![methyl 3-{[(3,4-dichlorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3512062.png)
![METHYL 3-[(2,4-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE](/img/structure/B3512070.png)
![Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B3512084.png)
![methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3512085.png)
![Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate](/img/structure/B3512091.png)
![methyl 3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3512092.png)
![3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3512118.png)
